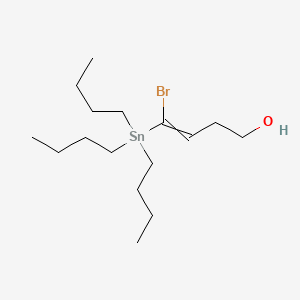
4-Bromo-4-(tributylstannyl)but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4-(tributylstannyl)but-3-en-1-ol est un composé organoétain de formule moléculaire C16H33BrOSn. Ce composé est remarquable pour son utilisation en synthèse organique, en particulier dans la formation de liaisons carbone-carbone. La présence à la fois de brome et de groupes tributylstannyl en fait un intermédiaire polyvalent dans diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Bromo-4-(tributylstannyl)but-3-en-1-ol implique généralement la réaction du 4-bromo-1-butène avec de l'hydrure de tributylétain en présence d'un initiateur radicalaire tel que l'azobisisobutyronitrile (AIBN). La réaction est effectuée sous atmosphère inerte, généralement l'azote, afin d'éviter l'oxydation. La réaction se déroule via un mécanisme radicalaire, où le radical tributylétain s'additionne à la double liaison du 4-bromo-1-butène, suivie d'une abstraction d'hydrogène pour donner le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de maintenir des conditions de réaction constantes et d'accroître efficacement la production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Bromo-4-(tributylstannyl)but-3-en-1-ol subit divers types de réactions chimiques, notamment:
Réactions de substitution: L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactions d'oxydation: Le groupe hydroxyle peut être oxydé en groupe carbonyle à l'aide d'oxydants comme le chlorochromate de pyridinium (PCC).
Réactions de couplage: Le groupe tributylstannyl peut participer à des réactions de couplage de Stille avec des halogénures d'aryle ou de vinyle pour former de nouvelles liaisons carbone-carbone.
Réactifs et conditions courants
Substitution: Nucléophiles tels que l'azoture de sodium ou le thiolate de potassium dans des solvants aprotiques polaires.
Oxydation: PCC ou périodinane de Dess-Martin dans le dichlorométhane.
Couplage: Catalyseurs au palladium en présence d'une base telle que le carbonate de césium.
Produits majeurs
Substitution: Formation d'azides, de thiols ou d'éthers.
Oxydation: Formation d'aldéhydes ou de cétones.
Couplage: Formation de composés biaryle ou vinyl-aryle.
Applications De Recherche Scientifique
Le 4-Bromo-4-(tributylstannyl)but-3-en-1-ol est largement utilisé dans la recherche scientifique en raison de sa polyvalence:
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes, y compris les produits naturels et les produits pharmaceutiques.
Biologie: Employé dans la modification de biomolécules pour étudier les voies et les mécanismes biologiques.
Médecine: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Industrie: Appliqué dans la production de matériaux avancés, notamment les polymères et les composants électroniques.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique sa capacité à participer à des réactions radicalaires et de substitution nucléophile. L'atome de brome peut être facilement déplacé par des nucléophiles, tandis que le groupe tributylstannyl peut stabiliser les radicaux, facilitant diverses réactions de couplage. Ces propriétés en font un outil précieux en chimie organique synthétique.
Mécanisme D'action
The mechanism of action of 4-Bromo-4-(tributylstannyl)but-3-en-1-ol involves its ability to participate in radical and nucleophilic substitution reactions. The bromine atom can be readily displaced by nucleophiles, while the tributylstannyl group can stabilize radicals, facilitating various coupling reactions. These properties make it a valuable tool in synthetic organic chemistry.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Bromo-4-(triméthylstannyl)but-3-en-1-ol
- 4-Bromo-4-(triphénylstannyl)but-3-en-1-ol
- 4-Chloro-4-(tributylstannyl)but-3-en-1-ol
Unicité
Le 4-Bromo-4-(tributylstannyl)but-3-en-1-ol est unique en raison de la combinaison de brome et de groupes tributylstannyl, qui offrent des schémas de réactivité distincts. Le groupe tributylstannyl offre une meilleure solubilité et stabilité par rapport aux analogues triméthylstannyl ou triphénylstannyl, ce qui le rend plus adapté à diverses applications synthétiques.
La polyvalence et les propriétés uniques de ce composé en font un atout précieux à la fois dans la recherche académique et les applications industrielles.
Propriétés
Numéro CAS |
616242-59-2 |
|---|---|
Formule moléculaire |
C16H33BrOSn |
Poids moléculaire |
440.0 g/mol |
Nom IUPAC |
4-bromo-4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H6BrO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3; |
Clé InChI |
QOENQOCVMZOXGY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
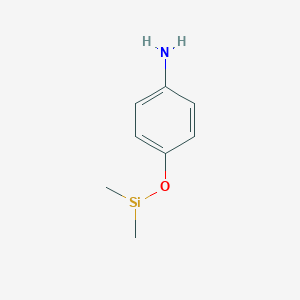
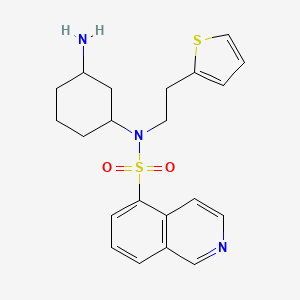
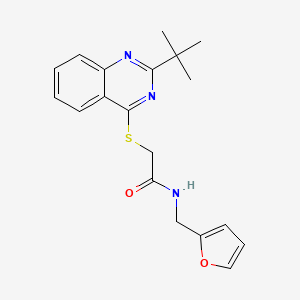
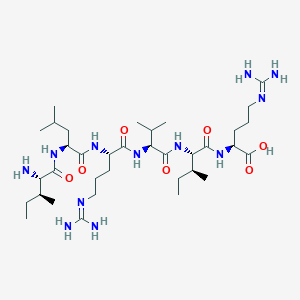
propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)

